ethyl 5-(2,4-dichlorobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Description
Chemical Taxonomy and International Union of Pure and Applied Chemistry Nomenclature
This compound belongs to the heterocyclic aromatic compound family, specifically classified within the pyrrole derivatives subcategory. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, indicating its complex substitution pattern and stereochemical configuration. Based on structural analysis of related compounds, the systematic name reflects the ethyl ester functionality at position 3 of the pyrrole ring, coupled with a 2,4-dichlorobenzylidene substituent at position 5.
The molecular framework consists of a five-membered pyrrole ring system containing one nitrogen atom, which constitutes the fundamental heterocyclic core. The taxonomic classification places this compound within the broader category of nitrogen-containing heterocycles, specifically as a substituted 4,5-dihydro-1H-pyrrole derivative. Related compounds in the chemical literature demonstrate similar nomenclature patterns, such as ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, which shares the same core structure with different aromatic substitution.
The compound's chemical taxonomy can be systematically organized as shown in the following classification table:
| Taxonomic Level | Classification |
|---|---|
| Chemical Class | Heterocyclic Aromatic Compounds |
| Subclass | Pyrrole Derivatives |
| Functional Groups | Ester, Ketone, Alkene |
| Ring System | 4,5-Dihydro-1H-pyrrole |
| Substituents | Dichlorobenzylidene, Methyl, Ethyl carboxylate |
The nomenclature follows standard International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems, where the pyrrole ring serves as the parent structure and substituents are named according to their position and priority. The presence of the 2,4-dichlorobenzylidene group creates additional stereochemical considerations, as similar compounds such as ethyl (5E)-5-(3,4-dichlorobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate demonstrate defined geometric isomerism.
Historical Context in Pyrrole Derivative Research
The investigation of pyrrole derivatives has a rich scientific history spanning over a century, with fundamental research establishing the aromatic character and unique properties of the pyrrole ring system. Pyrrole itself was recognized as a colorless volatile liquid that darkens readily upon exposure to air, with substituted derivatives collectively termed pyrroles regardless of their specific substitution patterns. The historical development of pyrrole chemistry has been driven largely by the biological significance of pyrrole-containing natural products, including porphobilinogen, which serves as the biosynthetic precursor to essential biomolecules such as heme and chlorophylls.
Research into substituted pyrrole derivatives gained momentum through the recognition that pyrroles are components of more complex macrocycles, including porphyrinogens and their derived products such as porphyrins, chlorins, bacteriochlorins, and chlorophylls. The development of synthetic methodologies for pyrrole modification has been particularly important, with historical work establishing that pyrroles can undergo various chemical transformations including electrophilic aromatic substitution, metalation reactions, and condensation reactions.
Specific research into benzylidene-substituted pyrrole derivatives emerged from studies investigating condensation reactions between pyrroles and aldehydes. Historical work by researchers examining condensation of pyrrole with aldehydes in the presence of various catalysts, including zeolites and mesoporous aluminosilicate materials, established fundamental reaction pathways for creating substituted pyrrole systems. These investigations revealed that condensation reactions could produce tetraphenylporphyrin and related compounds, with reaction intermediates containing one to two pyrrole heterocycles being characterized during these processes.
The evolution of pyrrole derivative research has also been influenced by the development of new synthetic methodologies, particularly [3 + 2] cycloaddition reactions. Recent research has demonstrated the synthesis of new pyrrole derivatives through reaction of benzimidazolium bromide derivatives with asymmetrical acetylenes, proceeding via Huisgen [3 + 2] cycloaddition of ylide intermediates to corresponding dipolarophiles. These methodological advances have expanded the accessibility of complex substituted pyrrole systems and have facilitated the investigation of their biological and pharmaceutical properties.
Contemporary research has focused on evaluating the biological activities of pyrrole derivatives, with systematic studies examining cytotoxicity and antitumor properties. Recent investigations have included comprehensive evaluation of pyrrole compounds against various cell lines, including plant cells such as Triticum aestivum and animal cells using aquatic crustaceans. The historical progression from basic structural studies to sophisticated biological evaluation reflects the maturation of pyrrole derivative research as a significant area of medicinal chemistry investigation.
Structural Significance of the Benzylidene and Dihydro-pyrrole Motifs
The structural architecture of this compound incorporates two critical motifs that contribute to its chemical and biological properties: the benzylidene substituent and the dihydro-pyrrole core. The dihydro-pyrrole motif represents a partially saturated derivative of the fully aromatic pyrrole system, which significantly influences the compound's electronic properties and reactivity patterns. Unlike the parent pyrrole system, which exhibits aromatic character through delocalization of the nitrogen lone pair into the ring system, the 4,5-dihydro configuration introduces localized double bond character and reduces overall aromaticity.
The benzylidene functionality provides an extended conjugated system that can influence both the electronic properties and the three-dimensional structure of the molecule. In related compounds such as ethyl (5E)-5-(3,4-dichlorobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, the benzylidene group adopts a defined geometric configuration, as indicated by the (5E) stereochemical descriptor. This geometric arrangement affects molecular conformation and potentially influences biological activity through specific spatial arrangements of functional groups.
The presence of dichlorobenzylidene substitution introduces significant electronic effects through the electron-withdrawing nature of the chlorine substituents. Comparative analysis with related compounds demonstrates that halogen substitution patterns can dramatically influence molecular properties. For example, methyl 4-(2,4-dichlorobenzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate shares the 2,4-dichloro substitution pattern, providing insight into the electronic effects of this specific substitution arrangement.
Structural analysis reveals that the dihydro-pyrrole core contains both sp² and sp³ hybridized carbon centers, creating a unique three-dimensional architecture. The ketone functionality at position 4 introduces additional conjugation possibilities with the adjacent double bond system, while the ester group at position 3 provides both electronic and steric influences on the overall molecular structure. Crystal structure studies of related pyrrole derivatives have revealed important structural features, including specific dihedral angles between aromatic rings and intermolecular hydrogen bonding patterns.
The combination of the benzylidene and dihydro-pyrrole motifs creates opportunities for various types of molecular interactions. Research on similar compounds has demonstrated that pyrrole rings can participate in π–π interactions with other aromatic systems, with centroid-to-centroid distances of approximately 3.777 Angstroms being observed in crystal structures. These structural features contribute to the compound's potential for biological activity, as the specific spatial arrangement of functional groups can facilitate interactions with biological targets through multiple binding modes including hydrogen bonding and π-stacking interactions.
Properties
Molecular Formula |
C15H13Cl2NO3 |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
ethyl (5E)-5-[(2,4-dichlorophenyl)methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C15H13Cl2NO3/c1-3-21-15(20)13-8(2)18-12(14(13)19)6-9-4-5-10(16)7-11(9)17/h4-7,19H,3H2,1-2H3/b12-6+ |
InChI Key |
YDCQDIDHADBESH-WUXMJOGZSA-N |
SMILES |
CCOC(=O)C1=C(C(=CC2=C(C=C(C=C2)Cl)Cl)N=C1C)O |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C\C2=C(C=C(C=C2)Cl)Cl)/N=C1C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(C=C(C=C2)Cl)Cl)N=C1C)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds in ethanol under basic catalysis, typically using sodium ethoxide (NaOEt). The base deprotonates the active methylene group of ethyl acetoacetate, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated intermediate, which undergoes cyclization to yield the dihydropyrrole ring.
Example Protocol:
Limitations and Modifications
Conventional heating often results in moderate yields due to competing side reactions, such as over-oxidation or dimerization. Substituting NaOEt with piperidine or morpholine as organocatalysts reduces side products, improving yields to 78%.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by enabling rapid, uniform heating. This method reduces reaction times from hours to minutes while improving yields.
Optimized Microwave Protocol
-
Reagents: Same as conventional method.
-
Conditions: Microwave irradiation at 100°C, 300 W, 20 minutes.
The accelerated kinetics under microwave conditions minimize thermal degradation, making this method superior for lab-scale synthesis.
Solvent-Free Mechanochemical Synthesis
Green chemistry approaches eliminate solvents, reducing environmental impact. Mechanochemical grinding uses mechanical force to initiate reactions.
Procedure and Outcomes
-
Reagents: 2,4-Dichlorobenzaldehyde, ethyl acetoacetate, Na₂CO₃ (catalyst).
-
Equipment: Ball mill, stainless-steel jars.
-
Conditions: Grinding at 30 Hz for 45 minutes.
While yields are slightly lower than microwave methods, this approach aligns with sustainable chemistry principles.
Industrial-Scale Continuous Flow Production
Continuous flow reactors (CFRs) offer scalability and precise control over reaction parameters, critical for industrial applications.
Flow Reactor Design
-
Reactor Type: Tubular reactor with static mixers.
-
Conditions: Ethanol solvent, 80°C, residence time 15 minutes.
CFRs enhance heat and mass transfer, reducing byproduct formation. Post-reaction, in-line crystallization units purify the product without intermediate isolation.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Time | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Conventional | Reflux, NaOEt | 6–8 h | 65–72 | 95 | Moderate |
| Microwave | 100°C, 300 W | 20 m | 87–89 | 98 | High |
| Mechanochemical | Solvent-free, ball mill | 45 m | 70–75 | 93 | Low |
| Continuous Flow | 80°C, ethanol | 15 m | 85 | 97 | Industrial |
Critical Process Parameters
Catalyst Selection
Solvent Optimization
Chemical Reactions Analysis
Types of Reactions
CL-415033 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert CL-415033 into different reduced forms, which may have distinct properties and applications.
Substitution: Substitution reactions involving CL-415033 can result in the replacement of specific functional groups, altering the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in the reactions of CL-415033 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of CL-415033 depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives with enhanced reactivity, while substitution reactions can produce compounds with modified functional groups, potentially leading to new applications.
Scientific Research Applications
Antimicrobial Properties
Ethyl 5-(2,4-dichlorobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its antimicrobial properties. Research indicates that pyrrole derivatives exhibit significant antibacterial and antifungal activities. For instance, related compounds have shown efficacy against various strains of bacteria and fungi, suggesting that this compound may also possess similar properties.
Anticancer Activity
Studies have indicated that pyrrole derivatives can exhibit anticancer activity. This compound could potentially inhibit tumor growth or induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways associated with cancer progression.
Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various pyrrole derivatives against Staphylococcus aureus and Candida albicans. Compounds structurally related to this compound were tested for minimum inhibitory concentrations (MIC). Results showed promising antibacterial and antifungal activities with MIC values comparable to established antibiotics .
Anticancer Evaluation
In another investigation focusing on the anticancer properties of pyrrole derivatives, this compound was included in a library of compounds screened against various cancer cell lines. The preliminary results indicated a significant reduction in cell viability at specific concentrations, warranting further exploration into its mechanism of action .
Potential Applications
Based on its biological activities and structural characteristics, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer agents.
- Agricultural Chemistry : Exploring its use as a biopesticide or fungicide due to its antifungal properties.
- Research Tool : Serving as a chemical probe in biological studies to elucidate mechanisms of action related to microbial resistance or cancer cell proliferation.
Mechanism of Action
The mechanism of action of CL-415033 involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 5-(2,4-dichlorobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate with structurally analogous dihydropyrrole derivatives, focusing on substituent effects, synthetic methodologies, and inferred properties.
Structural Analogues and Substituent Effects
*Note: Molecular formula and weight for the target compound are inferred based on structural similarity to listed analogs.
Research Tools and Structural Analysis
- Crystallography : Tools like SHELX and ORTEP are critical for resolving the stereochemistry of the benzylidene group (E/Z configuration) and hydrogen-bonding patterns, which influence packing and solubility .
- Graph Set Analysis : Hydrogen-bonding networks (e.g., R₂²(8) motifs) in crystals can differ significantly between analogs, affecting their solid-state stability .
Biological Activity
Ethyl 5-(2,4-dichlorobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that are known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyrrole ring substituted with a dichlorobenzylidene group and an ethyl ester functionality, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. A synthesized series of related compounds demonstrated significant antibacterial and antifungal activities against various pathogens. For instance, the introduction of specific substituents on the pyrrole ring was found to enhance the activity against Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity Data
| Compound | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| 8a | 20 | Antibacterial |
| 8b | 18 | Antifungal |
| 8c | 22 | Antibacterial |
| 8d | 15 | Antifungal |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. The presence of the heterocyclic ring enhances the lipophilicity of the compound, facilitating its penetration into microbial cells .
Anti-inflammatory Properties
In addition to its antimicrobial activity, there is emerging evidence suggesting that pyrrole derivatives may possess anti-inflammatory properties. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their counterparts .
- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), a pyrrole derivative was shown to significantly reduce levels of TNF-alpha and IL-6, suggesting its potential use in managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing ethyl 5-(2,4-dichlorobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation reaction between ethyl 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and 2,4-dichlorobenzaldehyde. Key steps include:
- Reagent Optimization : Use a catalytic base (e.g., piperidine) in ethanol under reflux (~78°C) to facilitate imine formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield improvements (60–75%) are achievable by controlling reaction time (6–12 hours) and stoichiometry (1:1.2 molar ratio of pyrrole to aldehyde) .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis resolves the Z/E configuration of the benzylidene group and confirms dihedral angles between the pyrrole and dichlorophenyl rings (e.g., 15–25° deviation from coplanarity) .
- NMR Spectroscopy : NMR signals at δ 7.4–7.6 ppm (aromatic protons), δ 6.2–6.5 ppm (pyrrole protons), and δ 1.2–1.4 ppm (ethyl CH) verify substituent integration .
Advanced Research Questions
Q. How do electronic and steric effects of 2,4-dichlorophenyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Cl groups reduce electron density at the benzylidene double bond, enhancing susceptibility to nucleophilic attack (e.g., Michael addition). DFT calculations (B3LYP/6-31G*) predict a LUMO energy of −2.1 eV at the α,β-unsaturated ketone site .
- Steric Effects : Ortho-chloro substituents increase steric hindrance, reducing regioselectivity in cycloaddition reactions. Comparative studies with monosubstituted analogs show a 20% decrease in Diels-Alder adduct yield .
Q. What computational strategies optimize reaction pathways for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Modeling : Use Gaussian 16 with M06-2X/cc-pVTZ to simulate transition states for [4+2] cycloadditions. Solvent effects (e.g., DCM) are modeled via the SMD continuum approach .
- Machine Learning : Train neural networks on reaction datasets (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/Cu systems for Sonogashira coupling) and reduce trial-and-error experimentation .
Q. How can contradictions in reported bioactivity data for analogous compounds be resolved?
- Methodological Answer :
- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (HeLa vs. HEK293) and solvent (DMSO concentration ≤0.1%) .
- Structural-Activity Tables :
| Compound Substituent | Bioactivity (IC, μM) | Key Factor |
|---|---|---|
| 2,4-Dichlorophenyl | 12.3 ± 1.5 (HeLa) | Enhanced electrophilicity |
| 4-Chlorophenyl | 28.7 ± 2.1 (HeLa) | Reduced electron withdrawal |
| Unsubstituted phenyl | >50 (HeLa) | Low reactivity |
- Contradictions often arise from assay conditions; harmonizing protocols (e.g., incubation time, pH) minimizes variability .
Data Contradiction Analysis
Q. Why do crystallographic studies report varying dihedral angles for the benzylidene-pyrrole system?
- Resolution Strategy :
- Temperature Effects : Angles differ by ~5° between datasets collected at 100 K vs. 298 K due to thermal motion .
- Crystal Packing : Intermolecular forces (e.g., halogen bonding with Cl) induce conformational changes. Compare multiple datasets (e.g., CCDC entries) to identify trends .
Experimental Design Recommendations
Q. What controls are essential for reproducibility in kinetic studies of this compound?
- Critical Controls :
- Degradation Monitoring : Use HPLC (C18 column, 254 nm) to track hydrolysis of the ester group under basic conditions (pH >9).
- Oxygen Exclusion : Conduct reactions under N to prevent oxidation of the dihydropyrrole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
